N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride
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Overview
Description
N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine hydrochloride is a chemical compound with the molecular formula C10H16N2S·HCl and a molecular weight of 232.78 g/mol . This compound is known for its use as a chemical intermediate or reagent in the synthesis of other substances . It is a white solid that is soluble in water and has a melting point of 154°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine hydrochloride typically involves the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazole with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine hydrochloride include:
- 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine
- N-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
- N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
Uniqueness
This compound is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S.ClH/c1-2-5-11-8-3-4-9-10(6-8)13-7-12-9;/h7-8,11H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJHXIXJUXAVKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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